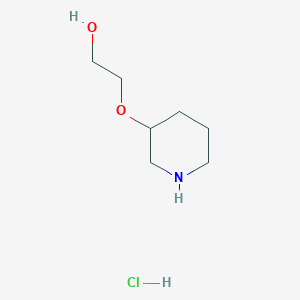
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride
Overview
Description
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride, also known as 3-piperidinyloxyethylalcohol hydrochloride, is a compound with the molecular formula C7H16ClNO2. It has a molecular weight of 181.66 g/mol . This compound is a white powder.
Molecular Structure Analysis
The InChI code for 2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is 1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride is a white powder. It has a molecular weight of 181.66 g/mol . The compound should be stored at room temperature .Scientific Research Applications
Chemical Synthesis and Derivatives : A comprehensive chapter by R. Vardanyan (2018) discusses the synthesis and pharmacological properties of derivatives of 2-(piperidin-1-yl)ethan-1-ol, among others. These derivatives have varying applications in pharmacology.
Inhibitors of Blood Platelet Aggregation : Research by J. M. Grisar et al. (1976) discovered that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol effectively inhibit ADP-induced aggregation of blood platelets, a crucial function in the study of cardiovascular diseases.
Growth-Promoting Activity in Agriculture : A study by M. Omirzak et al. (2013) found that a derivative of 2-(piperidin-1-yl)ethan-1-ol hydrochloride showed significant growth-promoting activity when used in the pre-sowing treatment of beetroot seeds and potatoes.
Antibacterial Activity : Research conducted by Ram C.Merugu et al. (2010) demonstrated that certain derivatives of 2-(piperidin-1-yl)ethan-1-ol have notable antibacterial activity, which is essential for developing new antimicrobial agents.
Cytotoxic Studies and Docking Studies : A compound synthesized from 2-(piperidin-1-yl)ethan-1-ol was analyzed for its cytotoxic properties by M. Govindhan et al. (2017). This study is vital for understanding the compound's potential as a cancer therapeutic agent.
Antiarrhythmic Drug Potential : The potential of piperidyl-4-ethane derivatives, related to 2-(piperidin-1-yl)ethan-1-ol, as class III antiarrhythmic drugs was explored by R. G. Glushkov et al. (2011). This is crucial for the development of new cardiac medications.
Corrosion Inhibition on Mild Steel : A study by Mriganka Das et al. (2017) investigated the use of compounds including 2-(piperidin-1-yl)ethan-1-ol derivatives for inhibiting corrosion on mild steel, which has applications in material science and engineering.
Safety And Hazards
properties
IUPAC Name |
2-piperidin-3-yloxyethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c9-4-5-10-7-2-1-3-8-6-7;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWZNDRKWIPOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-3-yloxy)ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



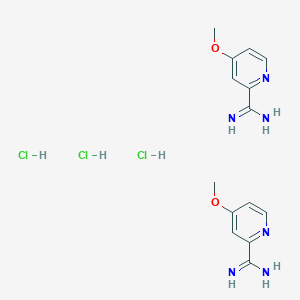
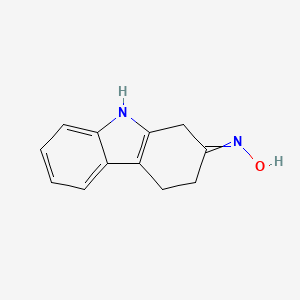
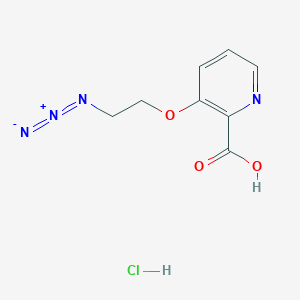

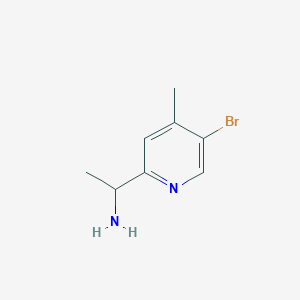
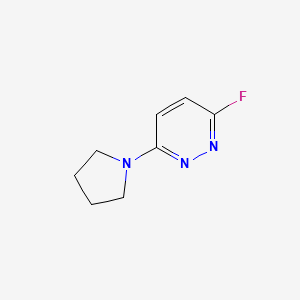
![N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine](/img/structure/B1450209.png)
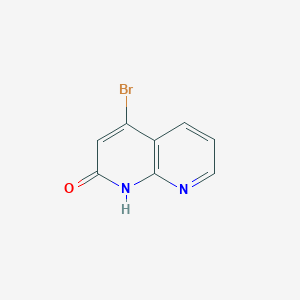


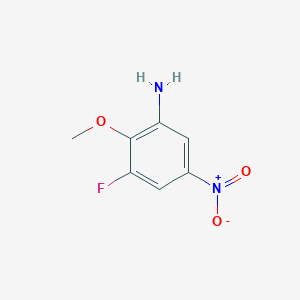
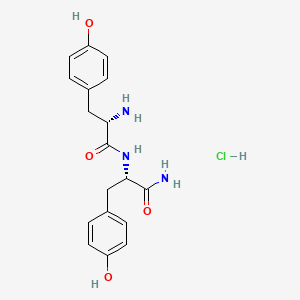

![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}-2-methylpyrrolidine hydrochloride](/img/structure/B1450221.png)